3-Bromo-beta-oxo-benzenepropanal Sodium Salt
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Overview
Description
3-Bromo-beta-oxo-benzenepropanal Sodium Salt is a chemical compound with the molecular formula C9H6BrNaO2 and a molecular weight of 249.04 . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its role as an intermediate in the synthesis of various chemical products, including pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt may involve large-scale bromination reactions followed by purification processes to isolate the final product. The use of advanced equipment and stringent quality control measures ensures the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-beta-oxo-benzenepropanal Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new aromatic compounds .
Scientific Research Applications
3-Bromo-beta-oxo-benzenepropanal Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-beta-oxo-benzenepropanal: The parent compound without the sodium salt.
Beta-oxo-benzenepropanal Sodium Salt: A similar compound without the bromine atom.
3-Bromo-benzenepropanal Sodium Salt: A related compound with a different functional group arrangement.
Uniqueness
3-Bromo-beta-oxo-benzenepropanal Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
sodium;3-(3-bromophenyl)-3-oxopropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCJRMCOCKIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675729 |
Source
|
Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933054-29-6 |
Source
|
Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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